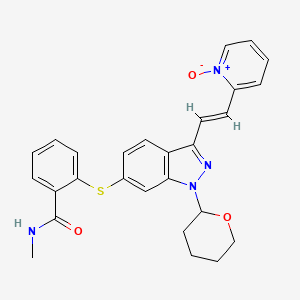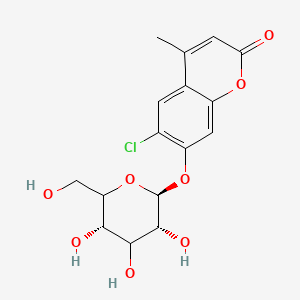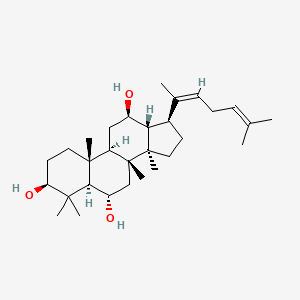
Quasipanaxatriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quasipanaxatriol is a potent anti-cancer compound that has been found in urine and is an analog of panaxatriol. It has been shown to induce apoptosis in cancer cells by inhibiting certain proteins involved in cell growth and division . This compound is commonly used in cancer research due to its ability to target tumor cells specifically.
准备方法
The preparation of Quasipanaxatriol involves synthetic routes that typically include the use of methanol for serial dilution of stock solutions . Industrial production methods for this compound are not extensively documented, but it is often prepared for research purposes and not for human or veterinary use .
化学反应分析
Quasipanaxatriol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Quasipanaxatriol has a wide range of scientific research applications:
Chemistry: It is used as an inhibitor in various chemical reactions due to its ability to target specific proteins.
Biology: It has been shown to induce apoptosis in cancer cells, making it a valuable tool in biological research.
Industry: It is used in the development of new cancer treatments that are both effective and safe.
作用机制
Quasipanaxatriol exerts its effects by inhibiting certain proteins involved in cell growth and division, such as kinases . This inhibition leads to the induction of apoptosis in cancer cells, effectively targeting tumor cells and preventing their proliferation.
相似化合物的比较
Quasipanaxatriol is similar to other compounds such as:
Panaxatriol: An analog of this compound, also known for its anticancer properties.
Ginsenoside Rh2: Another compound that enhances the cytotoxicity of anti-cancer drugs.
Compound K: Known for its ability to enhance the cytotoxicity of anti-cancer drugs.
This compound is unique due to its specific inhibition of proteins involved in cell growth and division, making it a potent anti-cancer agent.
属性
分子式 |
C30H50O3 |
|---|---|
分子量 |
458.7 g/mol |
IUPAC 名称 |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H50O3/c1-18(2)10-9-11-19(3)20-12-15-29(7)25(20)21(31)16-23-28(6)14-13-24(33)27(4,5)26(28)22(32)17-30(23,29)8/h10-11,20-26,31-33H,9,12-17H2,1-8H3/b19-11-/t20-,21-,22+,23-,24+,25+,26+,28-,29-,30-/m1/s1 |
InChI 键 |
JKPOYAJYRYOGBN-SQORPJEFSA-N |
手性 SMILES |
CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)C |
规范 SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


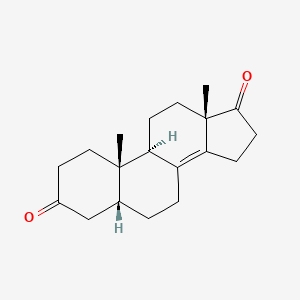
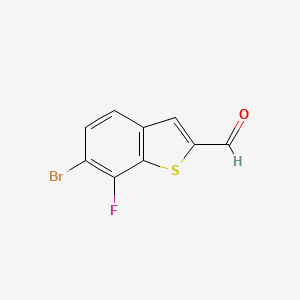
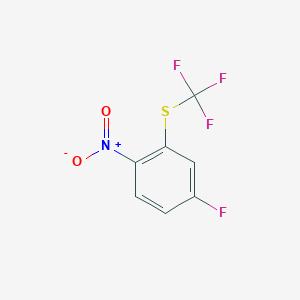
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
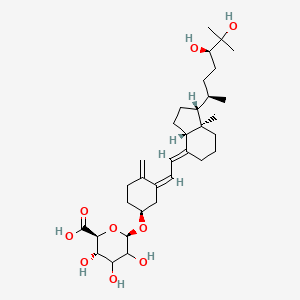
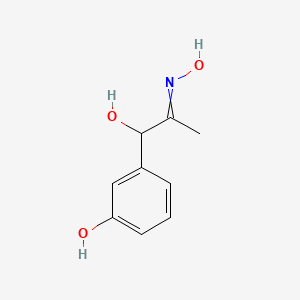
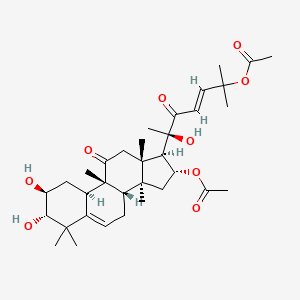
![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)


